
POTASSIUM HEXAFLUORONICKELATE(IV)
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Overview
Description
Potassium hexafluoronickelate(IV) (CAS: 17218-47-2) is a coordination compound with the molecular formula K₂NiF₆ and a molecular weight of 250.88 g/mol. It exists as bright red crystals and decomposes at 500°C under standard conditions, releasing fluorine gas (F₂) with high purity (>99%) . The compound is synthesized via the reaction of fluorine gas with a mixture of potassium fluoride (KF) and nickel fluoride (NiF₂) under high-temperature (≥225°C) and high-pressure (~2.0 MPa) conditions . Its primary industrial application is as a fluorine source due to its controlled thermal decomposition properties . Safety data indicate hazards such as carcinogenicity (Hazard Code R45) and acute toxicity via inhalation, skin contact, or ingestion .
Preparation Methods
Direct Fluorination of Nickel Dichloride and Potassium Fluoride
The most widely documented synthesis of K₂NiF₆ involves the reaction of nickel(II) chloride (NiCl₂), potassium fluoride (KF), and elemental fluorine (F₂) under controlled conditions . This method leverages fluorine’s strong oxidizing capacity to elevate nickel from the +2 to the +4 oxidation state while forming the hexafluoronickelate(IV) anion.
Reaction Stoichiometry and Conditions
The stoichiometric equation for the synthesis is:
2 + \text{3 F}2 \rightarrow \text{K}2\text{NiF}6 + \text{Cl}_2 \uparrow 2 KF+NiCl2+3 F2→K2NiF6+Cl2↑
Key parameters include:
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Temperature : 250–300°C to ensure fluorine activation without decomposing K₂NiF₆ .
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Pressure : Subatmospheric pressure (0.5–0.8 atm) to mitigate uncontrolled exothermic reactions .
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Reactant Ratios : A 2:1 molar ratio of KF to NiCl₂ ensures complete fluorination . Excess fluorine (10–15%) is typically introduced to compensate for gas-phase losses.
Procedural Steps
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Pre-drying Reactants : KF and NiCl₂ are dehydrated at 150°C under vacuum for 12 hours to eliminate trace moisture .
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Loading the Reactor : The solids are mixed in a nickel or Monel alloy reactor resistant to fluorine corrosion.
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Fluorination : F₂ gas is introduced incrementally while heating to 250°C. The reaction progress is monitored via chlorine gas evolution .
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Cooling and Collection : The product is cooled to room temperature under inert argon atmosphere to prevent hydrolysis .
Alternative Synthesis via Hydrogen Fluoride Solvent
Anhydrous hydrogen fluoride (aHF) serves as both a solvent and fluorinating agent in modified syntheses, particularly for laboratory-scale production . This method reduces fluorine consumption but requires specialized equipment due to HF’s toxicity.
Reaction Mechanism
In aHF, the dissolution of KF and NiCl₂ precedes fluorination:
2 + \text{4 HF} \rightarrow \text{NiF}4 + \text{2 HCl} \uparrow NiCl2+4 HF→NiF4+2 HCl↑
4 \rightarrow \text{K}2\text{NiF}_6 2 KF+NiF4→K2NiF6
The process avoids gaseous F₂, but HF must be rigorously dried to prevent side reactions .
Optimization Challenges
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Solubility Limits : NiCl₂ exhibits limited solubility in aHF, necessitating prolonged stirring (24–48 hours) .
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Byproduct Management : HCl gas must be scrubbed using alkaline traps to prevent equipment corrosion .
Purification and Crystallization
Crude K₂NiF₆ often contains impurities such as unreacted KF, NiF₂, and oxyfluorides. Recrystallization from aHF yields high-purity material .
Recrystallization Protocol
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Dissolution : Crude product is dissolved in minimal aHF at 0°C to minimize decomposition .
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Filtration : Insoluble residues (e.g., NiF₂) are removed via sintered-glass filters.
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Crystallization : Slow evaporation of HF at -20°C produces reddish-pink K₂NiF₆ crystals .
Yield and Purity
Typical yields range from 65–75%, with purity >99% confirmed by X-ray diffraction (XRD) and elemental analysis .
Analytical Characterization
Post-synthesis validation ensures structural and compositional integrity.
X-ray Diffraction (XRD)
K₂NiF₆ adopts a cubic crystal structure (space group Fm-3m) with lattice parameter a = 8.12 Å . Peaks at 2θ = 18.7°, 26.5°, and 37.2° correspond to (111), (200), and (220) planes, respectively .
Spectroscopic Analysis
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Raman Spectroscopy : Strong bands at 650 cm⁻¹ (Ni-F symmetric stretch) and 520 cm⁻¹ (F-Ni-F bending) confirm octahedral [NiF₆]²⁻ geometry .
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Thermogravimetric Analysis (TGA) : Decomposition begins at 350°C, releasing F₂ and forming K₂NiF₅ and NiF₂ .
Industrial and Research-Scale Production
Industrial Protocols
Large-scale production employs continuous fluorination reactors with automated F₂ delivery and real-time gas monitoring . Yield optimization focuses on:
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Reactor Design : Fluidized-bed reactors enhance gas-solid contact .
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Recycling : Unreacted F₂ is recovered and reused to reduce costs .
Laboratory Modifications
Small-scale syntheses often substitute F₂ with ClF₃ or BrF₃ as safer fluorinating agents, albeit with lower yields (40–50%) .
Critical Data Summary
Chemical Reactions Analysis
Potassium hexafluoronickelate(IV) undergoes several types of chemical reactions, including:
Oxidation: It acts as a strong oxidant and can oxidize other compounds.
Decomposition: At temperatures above 350°C, it decomposes to form potassium hexafluoronickelate(III), nickel(II) fluoride, and fluorine gas.
Substitution: It can react with chlorine pentafluoride and bromine pentafluoride to form ClF₆⁺ and BrF₆⁺, respectively.
Common reagents used in these reactions include chlorine pentafluoride, bromine pentafluoride, and anhydrous hydrogen fluoride. The major products formed from these reactions are fluorine gas and various nickel fluoride compounds .
Scientific Research Applications
Oxidizing Agent in Fluorination Reactions
Potassium hexafluoronickelate(IV) is recognized for its strong oxidizing properties, particularly in fluorination reactions. It can be used to fluorinate organic compounds effectively when combined with anhydrous hydrogen fluoride (aHF). This process allows for the efficient replacement of hydrogen atoms with fluorine, leading to the synthesis of perfluorinated compounds. For example, it has been successfully utilized to fluorinate tetramethylammonium cation to produce tetrakis-difluoromethylammonium cation with yields exceeding 70% .
Catalyst in Chemical Reactions
The compound serves as a catalyst in various chemical reactions, particularly those requiring high oxidation states of nickel. Its ability to facilitate reactions involving nickel complexes makes it valuable in synthetic organic chemistry and materials science .
Case Study 1: Fluorination of Organic Compounds
A notable study demonstrated the use of potassium hexafluoronickelate(IV) in the fluorination of organic molecules under controlled conditions. The reaction was conducted in anhydrous hydrogen fluoride at low temperatures, showcasing the compound's effectiveness as a fluorinating agent while minimizing by-products .
Case Study 2: Nickel Complex Characterization
Research involving X-ray absorption spectroscopy (XAS) has highlighted the unique electronic structure of nickel centers in potassium hexafluoronickelate(IV). The study revealed that despite being classified as Ni(IV), the actual d-electron count was higher than expected due to ligand effects, emphasizing the importance of ligand interactions in determining the reactivity of nickel complexes .
Applications in Industry
Application Area | Description |
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Fluorination Processes | Used as an oxidizing agent for synthesizing perfluorinated compounds. |
Catalysis | Acts as a catalyst in various organic synthesis reactions involving nickel. |
Material Science | Utilized in developing advanced materials, including coatings and films. |
Research and Development | Employed in academic research for studying nickel complexes and reactions. |
Mechanism of Action
The mechanism of action of potassium hexafluoronickelate(IV) involves its strong oxidizing properties. It can oxidize other compounds by accepting electrons, which leads to the formation of nickel(III) or nickel(II) compounds and the release of fluorine gas . The molecular targets and pathways involved in these reactions are primarily related to its ability to act as an electron acceptor.
Comparison with Similar Compounds
Structural and Compositional Comparisons
The following table summarizes key structural and physicochemical properties of potassium hexafluoronickelate(IV) and analogous hexafluorometallates(IV):
Key Observations :
- Thermal Stability : Potassium hexafluoronickelate(IV) decomposes at lower temperatures (250–350°C) compared to potassium hexafluorotitanate(IV) (500°C), reflecting differences in metal-fluorine bond strengths .
- Decomposition Products : Both K₂NiF₆ and K₂TiF₆ release metal oxides (NiO, TiO₂) and KF upon decomposition, but K₂NiF₆ uniquely generates fluorine gas, making it valuable as a fluorine source .
Functional and Application Comparisons
- Fluorine Source : Potassium hexafluoronickelate(IV) is uniquely employed for high-purity fluorine gas generation, critical in semiconductor manufacturing and fluorochemical synthesis .
- Catalysis and Materials Science : Potassium hexafluorotitanate(IV) is used in ceramic glazes and catalysts, leveraging its thermal stability . In contrast, hexafluoromanganate(IV) has niche applications in magnetic material research .
Biological Activity
Potassium hexafluoronickelate(IV) (K₂[NiF₆]) is a nickel compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores its biological activity, including effects on cellular systems, mechanisms of action, and relevant case studies.
Potassium hexafluoronickelate(IV) is characterized by its hexafluoro coordination with nickel in the +4 oxidation state. The compound is typically used in various chemical applications, including catalysis and as a precursor for nickel-containing materials. Its stability and solubility in polar solvents make it an interesting subject for biological studies.
Biological Activity Overview
Research into the biological activity of potassium hexafluoronickelate(IV) has primarily focused on its cytotoxic effects, potential genotoxicity, and interactions with cellular macromolecules. Notably, nickel compounds are known to induce oxidative stress and DNA damage, which are critical factors in understanding their biological implications.
Cytotoxic Effects
Studies have demonstrated that nickel compounds can exhibit significant cytotoxicity. For instance, a study using TK6 cells showed that exposure to nickel compounds resulted in measurable DNA damage, as evidenced by the Comet assay. This assay revealed increased tail moments indicative of DNA strand breaks following exposure to potassium hexafluoronickelate(IV) .
The mechanisms underlying the biological activity of potassium hexafluoronickelate(IV) involve several pathways:
- Oxidative Stress : Nickel compounds can generate reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and nucleic acids.
- DNA Damage : Nickel ions have been shown to interact with DNA directly or indirectly, leading to structural changes and mutations.
- Cell Cycle Disruption : Nickel exposure can interfere with normal cell cycle progression, potentially leading to apoptosis or necrosis.
Case Studies
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Study on DNA Damage :
A comprehensive analysis was conducted using TK6 cells exposed to various nickel compounds, including potassium hexafluoronickelate(IV). The results indicated a dose-dependent increase in DNA damage markers, reinforcing the compound's potential genotoxicity . -
Oxidative Stress Induction :
Another study focused on the oxidative stress response in human lung fibroblasts exposed to potassium hexafluoronickelate(IV). The findings highlighted elevated levels of malondialdehyde (MDA), a marker of lipid peroxidation, suggesting significant oxidative damage .
Data Table: Summary of Biological Effects
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for Potassium Hexafluoronickelate(IV) (K₂NiF₆), and how can purity be verified?
- Methodological Answer : Synthesis typically involves fluorination of nickel precursors (e.g., NiO) with KF under controlled HF gas flow . Purity is assessed via X-ray diffraction (XRD) to confirm crystallinity and elemental analysis (e.g., EDX) to verify stoichiometry. Thermal gravimetric analysis (TGA) at ~500°C can detect decomposition byproducts .
- Key Considerations : Ensure anhydrous conditions to avoid hydrolysis, and use nickel-lined reactors to prevent contamination .
Q. Which spectroscopic techniques are most effective for characterizing K₂NiF₆’s electronic structure?
- Methodological Answer : UV-Vis spectroscopy identifies d-d transitions in the Ni⁴+ center (e.g., absorption bands at 400–600 nm). Raman spectroscopy detects symmetric stretching modes of the [NiF₆]²⁻ octahedron (~600–700 cm⁻¹). XPS confirms the oxidation state of nickel (Ni 2p₃/₂ peak near 856 eV) .
- Data Interpretation : Compare spectra with computational simulations (DFT) to validate assignments .
Q. How does environmental humidity affect the stability of K₂NiF₆ during storage?
- Methodological Answer : Conduct controlled humidity experiments (e.g., 30–90% RH) with TGA and XRD monitoring. K₂NiF₆ hydrolyzes to NiO₂ and HF in moist environments. Store in desiccators with P₂O₅ or under inert gas .
Advanced Research Questions
Q. How can contradictory data on K₂NiF₆’s thermal stability be resolved?
- Methodological Answer : Discrepancies in decomposition temperatures (reported 500–600°C) may arise from impurities or varying heating rates. Design experiments using high-purity samples with controlled heating rates (e.g., 5°C/min in TGA). Cross-validate with in-situ XRD to track phase changes .
- Analysis Framework : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to isolate variables and ensure reproducibility .
Q. What experimental designs are suitable for probing K₂NiF₆’s decomposition pathways?
- Methodological Answer : Use isotopic labeling (¹⁸O₂ or D₂O) in mass spectrometry to trace oxygen/hydrogen sources during thermal decomposition. Pair with DFT calculations to model intermediate species (e.g., NiF₄ or KNiF₃) .
- Data Integration : Combine kinetic studies (Arrhenius plots) with thermodynamic data (ΔH from DSC) to map reaction mechanisms .
Q. How can computational models improve understanding of K₂NiF₆’s magnetic properties?
- Methodological Answer : Perform spin-polarized DFT calculations to predict magnetic moments and exchange interactions. Validate with SQUID magnetometry data (e.g., χ vs. T plots). Address discrepancies by adjusting Hubbard U parameters for Ni⁴+ .
- Pitfall Avoidance : Ensure basis sets (e.g., PAW pseudopotentials) accurately describe fluorine’s electronegativity .
Q. What strategies mitigate ligand redistribution in K₂NiF₆ during catalytic applications?
- Methodological Answer : Stabilize the [NiF₆]²⁻ moiety via co-doping with alkaline earth metals (e.g., Mg²+). Monitor ligand coordination shifts using EXAFS and compare with reference compounds like K₂PtF₆ .
- Ethical Compliance : Follow institutional safety protocols for handling HF byproducts .
Q. Data Contradiction & Reporting Guidelines
- Resolving Conflicts : For conflicting spectroscopic or thermal data, apply the PICO framework (Population: K₂NiF₆; Intervention: experimental variables; Comparison: literature data; Outcome: resolved mechanism) .
- Reporting Standards : Include raw data tables (e.g., XRD peak positions) in appendices, with processed data (e.g., refined lattice parameters) in the main text. Explicitly state instrument calibration methods .
Properties
CAS No. |
17218-47-2 |
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Molecular Formula |
F6K2Ni+ |
Molecular Weight |
250.88 |
Origin of Product |
United States |
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